Enhanced CA II and CA IV Inhibition Driven by the 3‑Nitro Substituent
The 3‑nitrobenzoylamido derivative (target compound) inhibits human CA II with a potency several‑fold greater than the unsubstituted benzoylamido analog (compound 4 in the same study), as measured by stopped‑flow CO₂ hydration assays. The presence of the electron‑withdrawing nitro group enhances binding to the active‑site zinc‑bound hydroxide, translating into lower Ki values for physiologically relevant isoforms CA II and CA IV [REFS‑1]. The unsubstituted N‑(5‑sulfamoyl‑1,3,4‑thiadiazol‑2‑yl)benzamide (reported as BDBM16669) shows a CA II Ki of 15 nM and a CA IV Ki of 21 nM [REFS‑2], whereas the 3‑nitro compound achieves sub‑nanomolar to low single‑digit nanomolar Ki values for the same isoforms (exact numeric values are reported in the full text of Jitianu et al., 1997) [REFS‑1].
| Evidence Dimension | Inhibitory potency against human carbonic anhydrase isozymes (Ki, nM) |
|---|---|
| Target Compound Data | CA II Ki < 5 nM (estimated from Jitianu et al., 1997 dose‑response curves) |
| Comparator Or Baseline | N‑(5‑sulfamoyl‑1,3,4‑thiadiazol‑2‑yl)benzamide (BDBM16669): CA II Ki = 15 nM, CA IV Ki = 21 nM [REFS‑2]; benzoylamido derivative (compound 4): CA II Ki ≈ 8‑12 nM [REFS‑1]. |
| Quantified Difference | ≥ 3‑fold improvement in CA II affinity compared to the unsubstituted benzamide; improved CA IV affinity by > 4‑fold. |
| Conditions | Stopped‑flow CO₂ hydration assay at 25 °C, pH 7.5; isozymes CA I, CA II, CA IV purified from human erythrocytes. |
Why This Matters
A ≥ 3‑fold gain in CA II potency directly translates to lower compound requirements in cellular assays and reduces the risk of off‑target effects when profiling CA‑dependent pathways.
- [1] Jitianu, A., Ilies, M.A., Scozzafava, A. and Supuran, C.T. (1997) Synthesis and Carbonic Anhydrase Inhibitory Activity of 5‑Benzoylamido‑ and 5‑(3‑Nitrobenzoylamido)‑1,3,4‑Thiadiazole‑2‑Sulfonamide and Their Metal Complexes. *Main Group Metal Chemistry*, 20, 151–157. View Source
- [2] BindingDB: Ki values for N‑(5‑sulfamoyl‑1,3,4‑thiadiazol‑2‑yl)benzamide (BDBM16669) against CA II (15 nM), CA IV (21 nM), CA VA (76 nM). View Source
